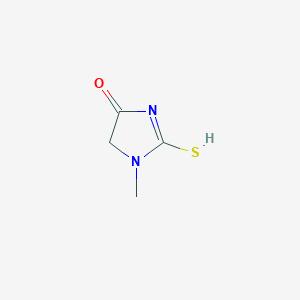

3-methyl-2-sulfanyl-4H-imidazol-5-one

説明

3-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound featuring a five-membered imidazolone ring with a methyl group at position 3, a sulfanyl (thiol) group at position 2, and a ketone at position 5 (Figure 1). The "4H" designation indicates partial unsaturation, with hydrogen at position 4, making it a dihydroimidazolone derivative. This compound belongs to a broader class of imidazolones, which are pivotal in medicinal chemistry due to their diverse biological activities and structural versatility .

The starting materials, such as 2-thioxo-imidazolidin-4-ones, are often prepared via condensation reactions under microwave irradiation .

特性

IUPAC Name |

3-methyl-2-sulfanyl-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKGHQUWPQTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The preparation of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to ensure high yield and purity.

化学反応の分析

3-methyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosgene and imidazole . For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions include imidazolium chloride and other related compounds.

科学的研究の応用

3-methyl-2-sulfanyl-4H-imidazol-5-one is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the structural elucidation and characterization of synthetic and natural products using electrospray ionization mass spectrometry . In biology and medicine, it is used in the development of vaccines and other biopharmaceutical applications . The compound’s unique properties make it valuable for various analytical and diagnostic purposes.

作用機序

The mechanism of action of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, in the context of mass spectrometry, the compound undergoes collision-induced dissociation (CID) to unveil structural details of metabolites and lipids . This process is crucial for understanding the compound’s effects at the molecular level.

類似化合物との比較

Core Structural Variations

The imidazolone core is conserved across analogues, but substituent positions and functional groups differ significantly (Table 1).

Table 1: Structural Comparison of 3-Methyl-2-sulfanyl-4H-imidazol-5-one and Analogues

Key Observations :

Reactivity Insights :

Physicochemical and Structural Properties

- The target compound’s simpler structure (molecular weight ~142 Da) may offer better solubility.

- Crystallography : Structural validation using tools like SHELX and ORTEP-3 reveals that substituents at position 1 (e.g., chlorophenyl in ) influence crystal packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。